(S)-2-(Methoxydiphenylmethyl)pyrrolidine

Catalog No.
S1489832
CAS No.
118971-03-2
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Methoxydiphenylmethyl)pyrrolidine

CAS Number

118971-03-2

Product Name

(S)-2-(Methoxydiphenylmethyl)pyrrolidine

IUPAC Name

2-[methoxy(diphenyl)methyl]pyrrolidine

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3

InChI Key

CGUGCZSRPDCLBT-UHFFFAOYSA-N

SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

COC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Asymmetric Michael Addition

One prominent application of (S)-2-(Methoxydiphenylmethyl)pyrrolidine lies in facilitating intermolecular asymmetric Michael addition reactions. This reaction involves the nucleophilic addition of an enolate (a carbon-oxygen double bond with a negative charge) to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond and a stereocenter. The catalyst directs the reaction pathway, favoring the formation of one specific enantiomer of the product.

Synthesis of Chiral Bipyrazolidin-3-ones

The catalyst also demonstrates effectiveness in the synthesis of stereoselective chiral bipyrazolidin-3-one derivatives. These heterocyclic compounds possess two fused five-membered rings and exhibit interesting biological properties. The (S)-2-(Methoxydiphenylmethyl)pyrrolidine catalyzes a dipolar cycloaddition reaction between azomethine imines and α,β-unsaturated aldehydes, leading to the formation of the desired chiral bipyrazolidin-3-ones with high enantioselectivity.

Enantioenriched Spiro Nitrogen Heterocycles

Another application involves the synthesis of enantioenriched spiro nitrogen heterocycles through asymmetric nucleophilic epoxidation of α-ylideneoxindole esters. Spiro compounds feature two rings linked by a single carbon atom, and nitrogen heterocycles contain nitrogen atoms within their ring structures. The catalyst enables the formation of these valuable compounds with a specific chirality, expanding their potential applications in drug discovery and material science.

Synthesis of Optically Active Secondary Alcohols

Furthermore, (S)-2-(Methoxydiphenylmethyl)pyrrolidine can be utilized in the asymmetric addition of diethylzinc (Et2Zn) to various aldehydes, leading to the production of optically active secondary alcohols. These chiral alcohols are crucial building blocks for numerous biologically active molecules and find applications in the development of pharmaceuticals and functional materials.

(S)-2-(Methoxydiphenylmethyl)pyrrolidine, with the chemical formula C18_{18}H21_{21}NO and a molecular weight of 267.37 g/mol, is a chiral compound categorized as a diphenylprolinol methyl ether. It is primarily recognized for its role as an organocatalyst in various asymmetric synthesis reactions. The compound features a pyrrolidine ring substituted with a methoxydiphenylmethyl group, contributing to its unique reactivity and selectivity in chemical transformations .

  • Asymmetric Michael Addition: It catalyzes the enantioselective addition of aldehydes to nonactivated enones, producing chiral ketones.
  • Dipolar Cycloaddition: This compound facilitates the formation of stereoselective chiral bipyrazolidin-3-one derivatives through the reaction of azomethine imines with α,β-unsaturated aldehydes.
  • Nucleophilic Epoxidation: It enables the asymmetric nucleophilic epoxidation of α-ylideneoxindole esters, leading to enantioenriched spiro nitrogen heterocycles.
  • Asymmetric Addition Reactions: The compound is also used in the asymmetric addition of diethylzinc to various aldehydes to yield optically active secondary alcohols .

While specific biological activities of (S)-2-(Methoxydiphenylmethyl)pyrrolidine are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. Organocatalysts like this compound are often explored for their roles in synthesizing biologically active molecules, particularly in the development of pharmaceuticals due to their ability to produce chiral intermediates .

The synthesis of (S)-2-(Methoxydiphenylmethyl)pyrrolidine can be achieved through various methods:

  • Proline-Based Organocatalysis: Utilizing proline derivatives, this method involves the coupling of methoxydiphenylmethyl groups to pyrrolidine frameworks.
  • Chiral Pool Synthesis: Starting from naturally occurring amino acids or related compounds, this approach leverages existing chirality to build complex structures.
  • Direct Alkylation: The introduction of the methoxydiphenylmethyl group onto a pyrrolidine backbone via alkylation reactions can also yield the desired compound .

(S)-2-(Methoxydiphenylmethyl)pyrrolidine finds applications primarily in:

  • Asymmetric Synthesis: Its utility as a catalyst in synthesizing chiral compounds makes it valuable in pharmaceutical development.
  • Organocatalysis Research: The compound is studied for its effectiveness in various organocatalytic transformations, contributing to advancements in synthetic organic chemistry .

Research into the interaction studies involving (S)-2-(Methoxydiphenylmethyl)pyrrolidine focuses on its catalytic behavior and efficiency in asymmetric synthesis. These studies often compare its performance with other organocatalysts, evaluating factors such as reaction rates, selectivity, and yields. Specific interactions with substrates and reaction conditions are critical for optimizing its use in synthetic pathways .

Several compounds share structural or functional similarities with (S)-2-(Methoxydiphenylmethyl)pyrrolidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
(S)-ProlineAmino acidNaturally occurring chiral building block
(R)-2-(Methoxydiphenylmethyl)pyrrolidineEnantiomer of (S)-2-(methoxy...)Opposite chirality affects reactivity
(S)-2-(Methoxyphenyl)methylpyrrolidineRelated pyrrolidine derivativeLacks diphenyl substitution
(S)-2-(Diphenylmethyl)pyrrolidineSimilar core structureDifferent substituent affects properties

These compounds highlight the unique nature of (S)-2-(Methoxydiphenylmethyl)pyrrolidine due to its specific methoxy-diphenyl substitution that enhances its catalytic properties and selectivity in asymmetric synthesis .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.162314293 g/mol

Monoisotopic Mass

267.162314293 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2S)-2-[methoxy(diphenyl)methyl]pyrrolidine

Dates

Modify: 2023-08-15

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